molecular formula C22H22ClN3O5 B560679 AKP-11

AKP-11

Cat. No.: B560679
M. Wt: 443.9 g/mol
InChI Key: YHNUTRJSCOJJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .

Mechanism of Action

Target of Action

AKP-11, also known as 2-Amino-2-(5-(5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl)benzofuran-2-yl)propane-1,3-diol, primarily targets the Sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte egress from lymphoid organs .

Mode of Action

This compound acts as a direct agonist of S1P1 . Upon binding to S1P1, this compound is internalized and activates intracellular AKT and ERKs cellular signaling pathways . Unlike FTY720, another S1P1 agonist, this compound mediated S1P1 downregulation is independent of sphingosine kinase activity .

Biochemical Pathways

The activation of S1P1 by this compound leads to the internalization of the receptor and the activation of downstream signaling pathways, including the AKT and ERKs pathways . These pathways play a key role in cell survival, proliferation, and migration.

Result of Action

The activation of S1P1 by this compound leads to a decrease in lymphocyte egress, resulting in lymphopenia . This effect is similar to that of FTY720 but is milder and reversible with this compound . This suggests that this compound may have a therapeutic effect in conditions where reducing lymphocyte migration is beneficial, such as in autoimmune disorders .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, it has been shown to be safe and well-tolerated in two Phase-1 studies when applied to subjects with psoriasis and atopic dermatitis . The efficacy of this compound in these studies suggests that the topical application in a skin environment is conducive to its action .

Preparation Methods

Industrial Production: Information on large-scale industrial production methods for AKP-11 is limited. research efforts are ongoing to optimize its synthesis for potential therapeutic applications.

Chemical Reactions Analysis

AKP-11 undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain undisclosed

Scientific Research Applications

AKP-11 has promising applications in several fields:

    Chemistry: Researchers explore its role as an S1P1 modulator.

    Biology: this compound’s impact on cellular processes and immune responses is an active area of study.

    Medicine: It shows potential in treating autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE).

    Industry: Although industrial applications are not yet established, this compound’s unique properties warrant further investigation.

Comparison with Similar Compounds

While detailed comparisons are scarce, AKP-11 stands out due to its direct S1P1 agonism. Similar compounds include FTY720 (which indirectly modulates S1P1) and other S1P receptor agonists.

Biological Activity

AKP-11 is a novel compound classified as a sphingosine-1-phosphate receptor 1 (S1P1) agonist, which has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical models, and safety profile based on diverse research findings.

This compound functions primarily through its agonistic action on the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte egress from lymphoid organs, a mechanism that is also implicated in the action of Fingolimod (FTY720), another S1P1 agonist. However, this compound exhibits distinct properties that may offer advantages over FTY720:

  • Direct Agonism : Unlike FTY720, the downregulation of S1P1 by this compound does not depend on sphingosine kinase activity, indicating a more direct mechanism of action .
  • Reversible Lymphopenia : this compound induces milder and reversible lymphopenia compared to FTY720. This is significant as lymphopenia can lead to increased susceptibility to infections and other complications .
  • Cell Signaling Activation : Binding of this compound to S1P1 leads to the internalization of the receptor and activation of intracellular signaling pathways involving AKT and ERKs, which are critical for cell survival and proliferation .

Experimental Autoimmune Encephalomyelitis (EAE)

EAE serves as an established animal model for studying MS. In comparative studies, both this compound and FTY720 were administered orally to EAE models starting at the onset of clinical symptoms. The findings demonstrated:

  • Therapeutic Efficacy : Both compounds significantly attenuated clinical symptoms of EAE (p<0.001), indicating their effectiveness in reducing disease severity .
  • Dosage Comparison : A dosage of 1.3 mg/kg for this compound was found to be comparably effective to 1 mg/kg of FTY720, suggesting similar therapeutic potentials .

Table 1: Comparative Efficacy of this compound and FTY720

CompoundDosage (mg/kg)Efficacy (p-value)Lymphopenia Severity
This compound1.3<0.001Mild/Reversible
FTY7201.0<0.001Severe

Safety Profile

The safety profile of this compound appears favorable when compared to FTY720:

  • Adverse Effects : While FTY720 is associated with significant adverse effects such as bradycardia and pulmonary vascular leaks, this compound showed negligible effects on heart rate and reduced incidence of lung vascular leaks .
  • Reconstitution of Lymphocytes : Following cessation of treatment, lymphocyte levels returned to baseline more rapidly in this compound treated animals compared to those treated with FTY720, suggesting a better tolerability profile .

Case Studies and Research Findings

A series of studies have reinforced the promising biological activity of this compound:

Study Highlights

  • Immunomodulatory Activity : In vitro studies demonstrated that this compound effectively modulates immune responses by influencing lymphocyte behavior without inducing severe side effects typical of existing therapies .
  • Clinical Implications : Given its favorable safety profile and therapeutic efficacy, this compound presents a viable option for further clinical development targeting MS and potentially other autoimmune disorders .

Properties

IUPAC Name

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUTRJSCOJJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of product of Step D (0.1 g, 0.17 mmol) in CH2Cl2 (0.5 ml) TFA (1 ml) was added. After stirring for 1 h at room temperature, EtOH (2 ml) was added and stirring was continued for additional 1 h. The mixture was evaporated to dryness and the residue was purified by FCC (SiO2, CH2Cl2 saturated with concentrated NH4OH/MeOH; 98:2) to give the title product (0.035 g, 46%) as colourless solid. 1H-NMR (DMSO-d6) 8.3 (d, 1H, J=1.11 Hz); 8.15 (d, 1H, J=2.01 Hz); 8.09 (dd, 1H, J=8.67, 2.04 Hz); 7.94 (dd, 1H, J=8.58, 1.53 Hz); 7.68 (d, 1H, J=8.61 Hz); 7.37 (d, 1H, J=8.76 Hz); 6.92 (s, 1H); 4.91 (b, 2H); 4.14 (t, 2H, J=6.36 Hz); 3.69 (d, 2H, J=10.6 Hz); 3.59 (d, 2H, J=10.6 Hz); 1.83-1.72 (m, 2H); 0.97 (t, 3H, J=7.41 Hz).
Name
product
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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